molecular formula C22H31NO3 B1233102 Zongorine

Zongorine

Cat. No.: B1233102
M. Wt: 357.5 g/mol
InChI Key: CBOSLVQFGANWTL-SQQOAYDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Zongorine typically involves extraction from natural sources. The process includes the collection, drying, and crushing of plant material, followed by extraction with solvents. The final step involves isolation and purification to obtain pure this compound .

Industrial Production Methods

Currently, there are no widely established industrial production methods for this compound. The compound is mainly obtained through natural extraction processes due to its complex structure and the challenges associated with its synthetic production .

Chemical Reactions Analysis

Types of Reactions

Zongorine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for different applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can result in the formation of reduced alkaloid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Zongorine involves its interaction with specific molecular targets and pathways. This compound has been shown to exhibit anti-tumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells . The compound’s effects are mediated through its interaction with cellular receptors and signaling pathways, leading to the modulation of gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Zongorine is structurally similar to other alkaloid compounds, such as Bullatine G and other members of the Aconitum family . These compounds share similar hexacyclic frameworks and biological activities.

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of unique functional groups that contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

(1R,2R,5S,7R,8R,9R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one

InChI

InChI=1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3/t12-,13-,15+,16+,17-,18?,19+,20-,21-,22-/m0/s1

InChI Key

CBOSLVQFGANWTL-SQQOAYDSSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]56[C@H]4CC(=O)[C@@H](C5)C(=C)[C@H]6O)O)C

SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C

Pictograms

Acute Toxic

Synonyms

songorine
songorine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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